Biotin-Dde
Overview
Description
Biotin-Dde is a cleavable biotin probe that is widely used in biochemical and proteomic research. It consists of a biotin moiety linked to an azide group through a spacer arm containing a hydrazine-cleavable Dde moiety. This unique structure allows for efficient recovery of streptavidin-bound protein complexes in affinity-based assays under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-Dde involves the conjugation of biotin with an azide group through a spacer arm containing a hydrazine-cleavable Dde moiety. The reaction typically involves the following steps:
Activation of Biotin: Biotin is first activated by converting it into a reactive ester.
Conjugation with Azide: The activated biotin is then conjugated with an azide group through a spacer arm.
Incorporation of Dde Moiety: The Dde moiety is incorporated into the spacer arm to allow for hydrazine-cleavable linkage.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin are activated and conjugated with azide groups.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Biotin-Dde undergoes several types of chemical reactions, including:
Cleavage Reaction: The Dde moiety can be cleaved under mild conditions using 2% aqueous hydrazine, releasing the biotin tag and any avidin conjugate bound to it.
Click Chemistry: The azide group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Common Reagents and Conditions
Hydrazine: Used for cleaving the Dde moiety under mild conditions.
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Major Products Formed
Cleaved Biotin: Upon cleavage of the Dde moiety, biotin is released.
Triazole Linkages: Formed during CuAAC reactions.
Scientific Research Applications
Biotin-Dde has a wide range of applications in scientific research, including:
Bioconjugation: Used for labeling and capturing biomolecules in proteomic studies.
Affinity Purification: Facilitates the efficient recovery of streptavidin-bound protein complexes.
Click Chemistry: Employed in click chemistry reactions for the detection and analysis of biomolecules.
Protein Enrichment: Used in protein enrichment protocols to isolate specific proteins from complex mixtures.
Mechanism of Action
Biotin-Dde exerts its effects through the following mechanisms:
Cleavage of Dde Moiety: The hydrazine-cleavable Dde moiety allows for the controlled release of biotin under mild conditions, enabling the recovery of bound proteins.
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, facilitating the capture and isolation of biotinylated proteins.
Azide Group Reactivity: The azide group participates in CuAAC reactions, forming stable triazole linkages with alkyne-functionalized molecules.
Comparison with Similar Compounds
Biotin-Dde can be compared with other similar compounds such as:
Biotin-Picolyl Azide: Similar to this compound, but contains a picolyl azide moiety instead of a simple azide group.
Biotin-PEG4-Alkyne: Contains a polyethylene glycol (PEG) spacer arm and an alkyne group, used for selective protein degradation in PROTAC applications.
Uniqueness of this compound
- The hydrazine-cleavable Dde moiety provides a unique advantage for controlled release under mild conditions.
- The combination of biotin and azide functionalities allows for versatile applications in bioconjugation and click chemistry .
Properties
IUPAC Name |
2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-1-hydroxypentylidene]-5,5-dimethylcyclohexane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-18(2)7-12(22)15(13(23)8-18)11(21)5-3-4-6-14-16-10(9-25-14)19-17(24)20-16/h10,14,16,21H,3-9H2,1-2H3,(H2,19,20,24)/t10-,14-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXONQIABZZOLX-FSBGKCOPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCCCC2C3C(CS2)NC(=O)N3)O)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=C(CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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